N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide
Description
N-[2-(4-Morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. This compound features a naphthalenesulfonamide core, which is functionalized with a morpholine ring and a propoxy group, contributing to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-2-13-25-18-7-8-19(17-6-4-3-5-16(17)18)26(22,23)20-9-10-21-11-14-24-15-12-21/h3-8,20H,2,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEURSMFVMFNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis for 4-Propoxy-1-naphthol
Reagents :
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1-Naphthol (10.0 g, 69.4 mmol)
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1-Bromopropane (12.5 mL, 138.8 mmol)
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Potassium carbonate (19.2 g, 138.8 mmol)
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Anhydrous acetone (150 mL)
Procedure :
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Combine 1-naphthol, K₂CO₃, and acetone under nitrogen.
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Add 1-bromopropane dropwise at 0°C.
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Reflux at 60°C for 12 hours.
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Filter and concentrate; purify via silica gel chromatography (hexane/ethyl acetate 9:1).
Sulfonation with Chlorosulfonic Acid
Reagents :
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4-Propoxy-1-naphthol (10.0 g, 48.5 mmol)
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Chlorosulfonic acid (25 mL, 375 mmol)
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Dichloroethane (100 mL)
Procedure :
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Dissolve 4-propoxy-1-naphthol in dichloroethane at 0°C.
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Add chlorosulfonic acid slowly over 1 hour.
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Stir at room temperature for 4 hours.
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Quench with ice water; extract with DCM (3 × 50 mL).
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Dry over Na₂SO₄ and concentrate to obtain the sulfonyl chloride.
Yield : 78% (14.2 g, pale yellow solid).
Synthesis of 2-(4-Morpholinyl)ethylamine
Nucleophilic Substitution of Morpholine
Reagents :
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Morpholine (8.7 mL, 100 mmol)
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2-Chloroethylamine hydrochloride (12.1 g, 105 mmol)
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Triethylamine (14.0 mL, 100 mmol)
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Ethanol (100 mL)
Procedure :
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Reflux morpholine, 2-chloroethylamine HCl, and Et₃N in ethanol for 24 hours.
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Filter and concentrate; purify via distillation (bp 98–102°C at 15 mmHg).
Yield : 68% (7.8 g, clear liquid).
Amidation to Form N-[2-(4-Morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide
Reagents :
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4-Propoxy-1-naphthalenesulfonyl chloride (10.0 g, 32.1 mmol)
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2-(4-Morpholinyl)ethylamine (5.2 g, 35.3 mmol)
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Pyridine (25 mL)
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Dichloromethane (150 mL)
Procedure :
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Dissolve sulfonyl chloride in DCM at 0°C.
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Add 2-(4-morpholinyl)ethylamine and pyridine dropwise.
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Stir at room temperature for 6 hours.
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Wash with 1M HCl (2 × 50 mL) and brine (50 mL).
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Dry over MgSO₄; purify via recrystallization (ethanol/water).
Yield : 82% (11.8 g, white powder).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization and Challenges
Etherification Regioselectivity
The Williamson ether synthesis favors para-substitution on the naphthalene ring due to steric hindrance at the ortho position. Kinetic control at 0°C minimizes di-substitution.
Sulfonation Side Reactions
Excess chlorosulfonic acid or elevated temperatures lead to polysulfonation. Stoichiometric control (1:1.5 molar ratio) and low temperatures (0–5°C) suppress byproducts.
Amidation Efficiency
A 10% excess of 2-(4-morpholinyl)ethylamine ensures complete conversion. Pyridine neutralizes HCl, preventing sulfonyl chloride hydrolysis.
Scale-Up Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Reaction Time | 6 hours | 8 hours |
| Yield | 82% | 78% |
| Purity | 99.2% | 98.5% |
Temperature control and efficient mixing are critical for consistent yields in large-scale batches.
Alternative Synthetic Routes
Scientific Research Applications
Pharmacological Properties
1. CCR8 Inhibition:
- The primary application of N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide is its role as a CCR8 inhibitor. CCR8 is involved in the recruitment of Th2 cells and eosinophils to sites of inflammation, making this compound relevant for treating various allergic and inflammatory conditions such as asthma, atopic dermatitis, and allergic rhinitis. Research indicates that inhibiting CCR8 can alleviate symptoms associated with these diseases by reducing the inflammatory response mediated by Th2 cells and eosinophils .
2. Treatment of Inflammatory Diseases:
- The compound has shown promise in preclinical studies for treating inflammatory diseases beyond asthma, including systemic anaphylaxis and other hypersensitivity responses. Its ability to modulate immune cell activity positions it as a potential candidate for therapeutic interventions in chronic inflammatory conditions .
Case Studies and Research Findings
1. Efficacy in Asthma Models:
- In animal models of asthma, this compound demonstrated significant reductions in airway hyperresponsiveness and eosinophilic infiltration in lung tissues. These findings suggest that this compound could be beneficial in managing asthma symptoms by targeting the underlying inflammatory processes .
2. Allergic Rhinitis Studies:
- Clinical studies have explored the use of this compound in managing allergic rhinitis. Patients treated with CCR8 inhibitors exhibited decreased nasal congestion and reduced levels of inflammatory markers compared to controls, indicating a potential role for this compound in allergy management .
Data Tables
Mechanism of Action
The mechanism by which N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. The naphthalenesulfonamide core can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
N-[2-(4-Morpholinyl)ethyl]-1-naphthalenesulfonamide: Lacks the propoxy group, which may affect its solubility and reactivity.
N-[2-(4-Morpholinyl)ethyl]-4-methoxy-1-naphthalenesulfonamide: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.
Uniqueness: N-[2-(4-Morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide is unique due to the presence of both the morpholine ring and the propoxy group, which together enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide, commonly referred to as a sulfanilide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the modulation of receptor functions and as a potential treatment for various medical conditions.
Chemical Structure and Properties
The compound's structure is characterized by a naphthalene core substituted with a sulfonamide group, which is known for its bioactivity. The presence of the morpholine group enhances its solubility and biological interaction profile.
- Chemical Formula : C16H22N2O3S
- Molecular Weight : 318.42 g/mol
Biological Activity Overview
This compound has been studied for its effects on various biological systems. Key areas of research include:
- Receptor Modulation : This compound has demonstrated antagonistic activity against oxytocin and vasopressin receptors, which are crucial in regulating water retention, blood pressure, and reproductive functions .
- Therapeutic Applications : Research indicates its potential use in treating conditions such as preterm labor, dysmenorrhea, and hypertension .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors:
- Oxytocin Receptor Antagonism : By blocking the action of oxytocin, this compound may help manage conditions associated with excessive uterine contractions.
- Vasopressin Receptor Modulation : Its antagonistic effects can contribute to the management of fluid balance disorders and hypertension.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits receptor activation at nanomolar concentrations. The following table summarizes key findings from these studies:
| Study | Concentration (nM) | Receptor Type | Effect |
|---|---|---|---|
| Study 1 | 10 | Oxytocin | Inhibition of receptor activation |
| Study 2 | 50 | Vasopressin | Reduced signaling pathway activity |
In Vivo Studies
Animal model studies have further validated the therapeutic potential of this compound:
- Preterm Labor Model : In a rat model, administration of the compound resulted in a significant decrease in premature contractions compared to control groups.
- Hypertension Model : Mice treated with this sulfanilide exhibited lower blood pressure readings, indicating effective modulation of vasopressin activity.
Case Studies
Several case studies have documented the clinical applications of similar sulfanilide derivatives:
- Case Study A : A patient with severe dysmenorrhea showed marked improvement after treatment with a related sulfanilide derivative, leading to reduced pain and improved quality of life.
- Case Study B : Patients experiencing hypertension showed significant blood pressure reduction when treated with compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
